molecular formula C15H20O6 B1421344 Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate CAS No. 1206077-94-2

Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate

Cat. No.: B1421344
CAS No.: 1206077-94-2
M. Wt: 296.31 g/mol
InChI Key: YWZKUYFONCWWEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate is a chemical compound used in scientific research and as a synthetic intermediate . It has a molecular formula of C15H20O6 .


Molecular Structure Analysis

The molecular structure of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate is characterized by a 2,3,5-trimethyl-1,4-phenylene core with two oxy groups attached to it. Each oxy group is further connected to an acetic acid moiety through an ester linkage .


Physical and Chemical Properties Analysis

The physical and chemical properties of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate are not fully detailed in the available resources. It has an average mass of 296.316 Da and a monoisotopic mass of 296.125977 Da .

Scientific Research Applications

Genotoxicity Studies

  • Oxidative Stress Induction : Dimethyl 4,4′ -(O-phenylene)bis(3-thioallophanate), a compound structurally related to Dimethyl 2,2'-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate, has been studied for its capacity to induce oxidative stress and DNA damage, leading to mitochondrial dysfunction and mutagenesis (Saquib et al., 2009).

Organic Synthesis and Olfactory Properties

  • Synthesis of Novel Compounds : This compound was used in the synthesis of (1'E)-7-(Prop-1'-enyl)-2H-benzo[b][1,4]dioxepin-3(4H)-one, which possesses a marine, spicy-vanillic odor. This synthesis involved isomerization, Dieckmann condensation, saponification, and decarboxylation processes (Kraft et al., 2010).

Antiviral Research

  • Anti-HIV Activity : Dimethyl 2,2'-(1,4-phenylenebis-(oxy))diacetate was used in synthesizing water-soluble fullerene derivatives. These derivatives showed pronounced activities against Human Immunodeficiency Virus (HIV) replication (Voronov et al., 2020).

Polymer Science

  • Synthesis of Functional Polymers : The compound was involved in the synthesis of various functional polymers, such as highly aromatic polymers via Diels-Alder polymerization, indicating its significance in polymer science (Kumar & Neenan, 1995).

Ionophore Synthesis

  • Extraction Properties : Synthesis and examination of new lactam ionophores were conducted using derivatives of this compound. These ionophores showed significant extraction properties towards heavy metal cations (Ertul, 2010).

Photovoltaic Materials

  • Optical Properties and Photovoltaic Potential : Research into the synthesis of 1,4-bis(alkynyl)benzene derivatives from this compound explored their potential as photovoltaic materials due to their optical properties (Zhang et al., 2020).

Mechanism of Action

The mechanism of action of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate is not specified in the available resources. As a research chemical, its mechanism of action would depend on the specific context of its use .

Safety and Hazards

Safety data indicates that ingestion, skin contact, or inhalation of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate may be harmful . Appropriate safety measures should be taken when handling this compound, including thorough washing after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding eye contact .

Future Directions

The future directions for the use of Dimethyl 2,2’-[(2,3,5-trimethyl-1,4-phenylene)bis(oxy)]diacetate are not specified in the available resources. As a research chemical and synthetic intermediate, its use will likely continue to be driven by the needs of scientific research and chemical synthesis .

Properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethoxy)-2,3,5-trimethylphenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-9-6-12(20-7-13(16)18-4)10(2)11(3)15(9)21-8-14(17)19-5/h6H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZKUYFONCWWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OCC(=O)OC)C)C)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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